molecular formula C17H17N3O3S B2765873 N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide CAS No. 851978-59-1

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Cat. No. B2765873
CAS RN: 851978-59-1
M. Wt: 343.4
InChI Key: LDBDUTWPGPAOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, also known as EBMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EBMH is a derivative of benzothiazole, a heterocyclic compound that has been extensively studied for its biological activities.

Scientific Research Applications

Anticancer Applications

A significant body of research has focused on the synthesis of benzothiazole derivatives for their potential anticancer properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones to investigate their anticancer activity, employing various cancer cell lines for evaluation. The study highlights the structural modulation of benzothiazole (BT) scaffolds to enhance antitumor properties, underscoring the relevance of N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide analogs in cancer research (Osmaniye et al., 2018).

Antimicrobial Activity

Patel et al. (2011) delved into the synthesis and antimicrobial activity of new pyridine derivatives, incorporating benzothiazole units. Their findings reveal modest activity against bacteria and fungi, indicating the potential use of benzothiazole derivatives, including this compound, in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Enzymatic and DNA Interaction Studies

The interaction of Schiff base compounds with DNA and their enzymatic activities have been explored by Sirajuddin et al. (2013), who synthesized compounds for biological screenings. These studies are crucial for understanding the molecular mechanisms underlying the therapeutic potential of benzothiazole derivatives, including interactions with DNA and inhibition of enzymatic activities (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Oxidation Catalysis

Ghorbanloo and Alamooti (2017) reported on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficacy as a reusable catalyst for the oxidation of alcohols and hydrocarbons. This research opens avenues for the application of this compound derivatives in catalysis and green chemistry (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-23-13-5-4-6-14-15(13)18-17(24-14)20-19-16(21)11-7-9-12(22-2)10-8-11/h4-10H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBDUTWPGPAOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.